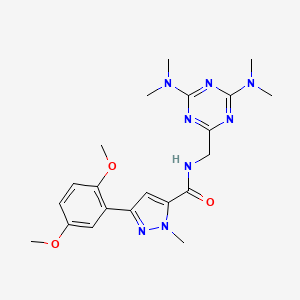
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H28N8O3 and its molecular weight is 440.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant biological activity. Its unique structure features a triazine ring and a pyrazole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N6O3, with a molecular weight of approximately 358.4 g/mol. The compound's structure allows for multiple interactions with biological targets, enhancing its potential efficacy in various applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₂₂N₆O₃ |
| Molecular Weight | 358.4 g/mol |
| Key Functional Groups | Triazine ring, Pyrazole moiety |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzymatic pathways leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors and alter their signaling pathways.
Research indicates that compounds with similar structures often exhibit significant pharmacological properties, making this compound a candidate for further investigation in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that similar triazine derivatives exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 9 | Apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 6.72 | Cell cycle arrest |
In particular, the compound's ability to disrupt the FAK/Paxillin pathway has been noted as a mechanism that reduces tumor cell invasion characteristics .
Enzyme Interaction Studies
The compound's structural features enable it to act as a biochemical probe for studying enzyme interactions. For example:
- Target Enzymes : Protein kinases and phosphatases
- Effects Observed : Modulation of enzymatic activity leading to altered cellular signaling pathways.
Study on Antitumor Activity
A comprehensive study evaluated the effects of this compound on tumor cell lines. The results indicated significant inhibition of cell growth in A549 and HeLa cells:
- Experimental Design : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 6 μM.
- : The compound demonstrates promising anticancer properties warranting further investigation.
Propiedades
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8O3/c1-27(2)20-23-18(24-21(25-20)28(3)4)12-22-19(30)16-11-15(26-29(16)5)14-10-13(31-6)8-9-17(14)32-7/h8-11H,12H2,1-7H3,(H,22,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDSTGIZPGGHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














